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Compound of Interest

Compound Name: PF-4800567

Cat. No.: B610042 Get Quote

Head-to-Head Comparison: PF-4800567 and SR-
3029
A Comprehensive Guide for Researchers in Drug Development

In the landscape of kinase inhibitor research, particularly targeting Casein Kinase 1 (CK1), two

compounds, PF-4800567 and SR-3029, have emerged as critical tools for dissecting cellular

signaling pathways. This guide provides a detailed, data-supported comparison of these two

inhibitors, offering insights into their respective mechanisms of action, target selectivity, and

functional effects in various experimental models. This objective analysis is intended to assist

researchers in selecting the appropriate tool for their specific scientific inquiries.

At a Glance: Key Differentiators
Feature PF-4800567 SR-3029

Primary Target(s)
Casein Kinase 1ε (CK1ε)[1][2]

[3]

Casein Kinase 1δ (CK1δ) and

Casein Kinase 1ε (CK1ε)[4]

Selectivity
Highly selective for CK1ε over

CK1δ (>20-fold)[1][3]

Potent dual inhibitor of CK1δ

and CK1ε[4]

Primary Signaling Pathway

Applications

Circadian Rhythm

Regulation[2]

Wnt/β-catenin Signaling,

Cancer Proliferation[4][5]
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Biochemical Profile and Potency
A critical aspect of any kinase inhibitor is its potency and selectivity. The table below

summarizes the in vitro inhibitory activities of PF-4800567 and SR-3029 against their primary

targets.

Compound Target IC₅₀ (nM) ATP Competition

PF-4800567 CK1ε 32[1][3] Yes

CK1δ 711[1][3] Yes

SR-3029 CK1δ 44[4] Yes[4]

CK1ε 260[4] Yes[4]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the

enzyme by 50%.

Cellular and In Vivo Activity: A Comparative
Overview
The differential selectivity of PF-4800567 and SR-3029 translates to distinct functional

consequences in cellular and whole-organism models.

Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is a crucial signaling cascade involved in embryonic development

and cancer. CK1δ and CK1ε play significant roles in this pathway.

SR-3029 has been extensively shown to be a potent inhibitor of the Wnt/β-catenin signaling

pathway. By inhibiting CK1δ/ε, SR-3029 can suppress the phosphorylation of key pathway

components, leading to a reduction in nuclear β-catenin and subsequent downregulation of

Wnt target genes.[4][5] This has been demonstrated to inhibit the growth of cancer cells that

are dependent on this pathway, such as certain breast cancers.[6]

PF-4800567, with its selectivity for CK1ε, has a less pronounced effect on the Wnt/β-catenin

pathway compared to dual CK1δ/ε inhibitors in some contexts.[7]
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Circadian Rhythm
The circadian clock is an internal timekeeping mechanism that regulates various physiological

processes. CK1δ and CK1ε are key regulators of the circadian period.

PF-4800567 has been instrumental in dissecting the specific role of CK1ε in circadian

rhythm. Studies have shown that selective inhibition of CK1ε by PF-4800567 has a minimal

effect on the circadian clock period, suggesting that CK1δ is the primary isoform regulating

this process.[6]

In contrast, non-selective CK1δ/ε inhibitors like PF-670462 (a compound often compared

alongside PF-4800567 and SR-3029) robustly alter the circadian clock.

Cancer Cell Proliferation
The anti-proliferative effects of these inhibitors are a key area of investigation.

SR-3029 demonstrates potent anti-proliferative activity in various cancer cell lines,

particularly those with high levels of CK1δ.[8] For example, it has an EC₅₀ of 86 nM in A375

melanoma cells.[4] In vivo, SR-3029 has been shown to inhibit tumor growth in xenograft

models of breast cancer.[9]

PF-4800567 has shown limited anti-cancer activity on its own in some studies, which is

consistent with the hypothesis that CK1δ is a more critical target for anti-cancer therapies in

certain contexts.[8]

Experimental Protocols
To facilitate the replication and extension of the findings discussed, detailed methodologies for

key experiments are provided below.

In Vitro Kinase Assay
Objective: To determine the IC₅₀ of PF-4800567 and SR-3029 against purified CK1δ and CK1ε.

Materials:

Purified recombinant human CK1δ and CK1ε enzymes

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.selleckchem.com/products/sr-3029.html
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://resources.amsbio.com/Datasheets/60501.pdf
https://www.medchemexpress.com/PF-4800567.html
https://pubmed.ncbi.nlm.nih.gov/26676609/
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://resources.amsbio.com/Datasheets/60501.pdf
https://www.benchchem.com/product/b610042?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)

ATP (at a concentration close to the Kₘ for each enzyme)

Substrate (e.g., α-casein)

[γ-³²P]ATP

PF-4800567 and SR-3029 (serially diluted in DMSO)

96-well plates

Phosphocellulose paper and wash buffer (e.g., 0.75% phosphoric acid)

Scintillation counter

Procedure:

Prepare a reaction mixture containing kinase buffer, substrate, and the respective kinase

(CK1δ or CK1ε).

Add serial dilutions of PF-4800567 or SR-3029 to the wells of a 96-well plate. Include a

DMSO-only control.

Add the kinase reaction mixture to each well.

Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³²P]ATP.

Incubate the plate at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the

reaction is in the linear range.

Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

Wash the phosphocellulose paper extensively with wash buffer to remove unincorporated [γ-

³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.
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Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

DMSO control.

Determine the IC₅₀ values by fitting the data to a dose-response curve using appropriate

software (e.g., GraphPad Prism).

Cell Viability (MTT) Assay
Objective: To assess the anti-proliferative effects of PF-4800567 and SR-3029 on cancer cell

lines.

Materials:

Cancer cell line (e.g., A375 melanoma for SR-3029)

Complete cell culture medium

96-well cell culture plates

PF-4800567 and SR-3029 (serially diluted in culture medium)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

Microplate reader

Procedure:

Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow

them to adhere overnight.

Remove the medium and replace it with fresh medium containing serial dilutions of PF-
4800567 or SR-3029. Include a vehicle (DMSO) control.

Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator

with 5% CO₂.
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Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4

hours at 37°C, allowing for the formation of formazan crystals.

Carefully remove the medium and add the solubilization solution to each well to dissolve the

formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Determine the EC₅₀ values by plotting the percentage of viability against the log of the

inhibitor concentration.

In Vivo Xenograft Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of SR-3029.

Materials:

Immunocompromised mice (e.g., nude or SCID mice)

Cancer cell line (e.g., MDA-MB-231 breast cancer cells)

Matrigel (or other appropriate extracellular matrix)

SR-3029 formulated for in vivo administration (e.g., in a vehicle of DMSO, Tween 80, and

saline)

Calipers for tumor measurement

Anesthesia and surgical equipment for orthotopic implantation (if applicable)

Procedure:

Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel.

Subcutaneously or orthotopically inject the cell suspension into the flank or mammary fat pad

of the mice, respectively.
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Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

Randomize the mice into treatment and control groups.

Administer SR-3029 (e.g., 20 mg/kg, intraperitoneally, daily) or the vehicle control to the

respective groups.[2]

Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days). Tumor

volume can be calculated using the formula: (Length x Width²)/2.

Monitor the body weight and overall health of the mice throughout the study.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

weight measurement, immunohistochemistry).

Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.

Signaling Pathway Diagrams
To visually represent the mechanisms of action of these inhibitors, the following diagrams

illustrate their impact on key signaling pathways.
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Caption: Target selectivity of PF-4800567 and SR-3029.

β-catenin Destruction Complex

Wnt Ligand

Frizzled Receptor LRP5/6

Dishevelled (Dvl)

Axin

Inhibits

β-catenin

APC GSK3β

Phosphorylates

CK1δ/ε

Phosphorylates

Proteasomal
Degradation

Leads to

Nucleus

Translocates to

TCF/LEF

Wnt Target Gene
Transcription

Activates

SR-3029

Inhibits

Binds to

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10329100/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10329100/
https://www.medchemexpress.com/SR-3029.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2930590/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2930590/
https://www.medchemexpress.com/PF-4800567.html
https://www.selleckchem.com/products/pf-4800567.html
https://www.selleckchem.com/products/sr-3029.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8401859/
https://resources.amsbio.com/Datasheets/60501.pdf
https://pubmed.ncbi.nlm.nih.gov/26676609/
https://pubmed.ncbi.nlm.nih.gov/26676609/
https://www.benchchem.com/product/b610042#head-to-head-comparison-of-pf-4800567-and-sr-3029
https://www.benchchem.com/product/b610042#head-to-head-comparison-of-pf-4800567-and-sr-3029
https://www.benchchem.com/product/b610042#head-to-head-comparison-of-pf-4800567-and-sr-3029
https://www.benchchem.com/product/b610042#head-to-head-comparison-of-pf-4800567-and-sr-3029
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b610042?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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